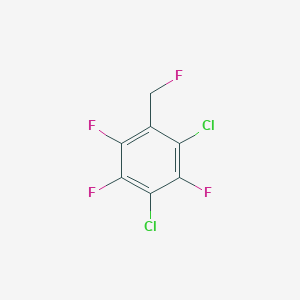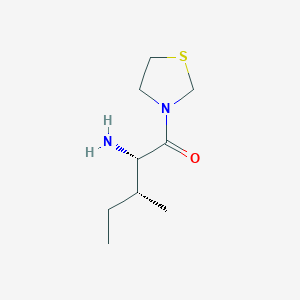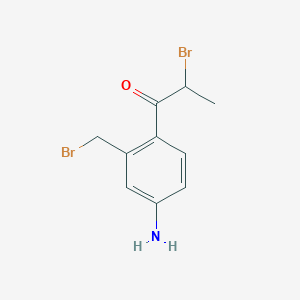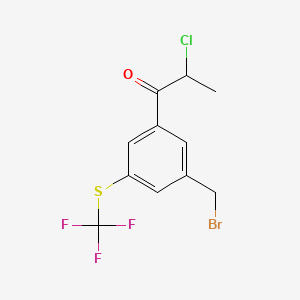
1,3-Dichloro-4-fluoromethyl-2,5,6-trifluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dichloro-4-fluoromethyl-2,5,6-trifluorobenzene is a halogenated aromatic compound with the molecular formula C7H2Cl2F4. This compound is characterized by the presence of multiple halogen atoms, including chlorine and fluorine, attached to a benzene ring. It is used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-4-fluoromethyl-2,5,6-trifluorobenzene typically involves the fluorination of chlorinated benzene derivatives. One common method involves the use of pentachlorobenzonitrile and alkali metal fluoride as raw materials. The reaction is catalyzed by N, N, N-hexa-substituted guanidine in an organic solvent. The process includes fluorination, hydrolysis, and decarboxylation steps .
Industrial Production Methods
For industrial production, the process is optimized for simplicity, ease of operation, and cost-effectiveness. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of catalysts and specific reaction conditions helps in achieving the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dichloro-4-fluoromethyl-2,5,6-trifluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkali metal fluorides and organic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various fluorinated derivatives .
Aplicaciones Científicas De Investigación
1,3-Dichloro-4-fluoromethyl-2,5,6-trifluorobenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Dichloro-4-fluoromethyl-2,5,6-trifluorobenzene involves its interaction with molecular targets and pathways. The presence of multiple halogen atoms allows it to participate in various chemical interactions, influencing its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dichloro-2-fluoromethyl-4,5,6-trifluorobenzene
- 2,4-Dichloro-1,3,5-trifluorobenzene
Uniqueness
1,3-Dichloro-4-fluoromethyl-2,5,6-trifluorobenzene is unique due to its specific arrangement of halogen atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C7H2Cl2F4 |
|---|---|
Peso molecular |
232.99 g/mol |
Nombre IUPAC |
1,3-dichloro-2,4,5-trifluoro-6-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H2Cl2F4/c8-3-2(1-10)5(11)7(13)4(9)6(3)12/h1H2 |
Clave InChI |
JLUURXHUWFFLDZ-UHFFFAOYSA-N |
SMILES canónico |
C(C1=C(C(=C(C(=C1Cl)F)Cl)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Dimethyl (7-methoxy-5-methylthiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate](/img/structure/B14055199.png)
![2,5-Diazabicyclo[2.2.1]heptane, (1R)-](/img/structure/B14055211.png)






![2-[4-[N-Butyl-N-(2-cyanoethyl)amino]phenylazo]-5-(4-nitrophenylazo)-3-thiophenecarbonitrile](/img/structure/B14055251.png)


